N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide
Overview
Description
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the chlorination of 2-methoxyphenyl and the nitration of 4-methylphenyl. These intermediates are then subjected to sulfonylation and subsequent coupling reactions under controlled conditions to form the final product. Common reagents used in these steps include chlorinating agents, nitrating agents, sulfonyl chlorides, and coupling catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: Aromatic substitution reactions can be employed to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophilic or nucleophilic reagents for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases or as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide include other glycinamide derivatives with different substituents on the aromatic rings or variations in the sulfonyl groups. Examples include:
- N~2~-(5-bromo-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide
- N~2~-(5-chloro-2-ethoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide
Uniqueness
The uniqueness of N2-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide lies in its specific combination of substituents, which can impart distinct chemical and biological properties. These properties may include enhanced stability, specific binding affinities, or unique reactivity patterns compared to other similar compounds.
Properties
IUPAC Name |
2-(5-chloro-2-methoxy-N-(4-methyl-3-nitrophenyl)sulfonylanilino)-N-[2-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3N3O6S/c1-14-7-9-16(12-19(14)30(32)33)37(34,35)29(20-11-15(24)8-10-21(20)36-2)13-22(31)28-18-6-4-3-5-17(18)23(25,26)27/h3-12H,13H2,1-2H3,(H,28,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYDGTAEXMZPIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=C(C=CC(=C3)Cl)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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